

Application Notes and Protocols for BDP TMR Ceramide in Fixed-Cell Preparations

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Compound of Interest

Compound Name: BDP TMR ceramide

Cat. No.: B15557511

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Introduction

BDP TMR ceramide is a fluorescent lipid probe widely utilized for visualizing the Golgi apparatus in both live and fixed cells.[1][2] This synthetic ceramide analog is conjugated to the bright and photostable BDP TMR fluorophore, which emits in the orange-red spectrum. Upon introduction to cells, **BDP TMR ceramide** is metabolized and accumulates in the Golgi complex, allowing for detailed morphological and functional studies of this crucial organelle.[3][4] These application notes provide detailed protocols for using **BDP TMR ceramide** in fixed-cell preparations, guidance on data interpretation, and troubleshooting advice.

Principle of Staining

Ceramides are key intermediates in sphingolipid metabolism. Exogenously supplied fluorescent ceramide analogs, like **BDP TMR ceramide**, are transported to the Golgi apparatus, the central hub for sphingolipid synthesis and modification.[4] In the Golgi, these probes are further metabolized into fluorescent sphingomyelin and glucosylceramide, which then accumulate, leading to a bright and specific staining of the Golgi membranes.[3][5] The use of a ceramide-BSA complex facilitates the delivery of the hydrophobic probe to the cells in an aqueous medium.[6][7]

Data Presentation

Spectral Properties

Property	Value
Excitation Maximum (Ex)	~542 nm
Emission Maximum (Em)	~574 nm
Recommended Filter Set	TRITC/Cy3

Note: Spectral properties are approximate and can vary slightly depending on the cellular environment.

Comparison of Fixation Methods for BDP TMR Ceramide Staining

While direct quantitative comparative data for **BDP TMR ceramide** across different fixatives is limited in the literature, the following table summarizes the expected outcomes based on established principles of cell fixation and fluorescent lipid preservation. Aldehyde-based fixatives are generally recommended for preserving cellular morphology and lipid content.[8]

Fixative	Concentration	Fixation Time	Temperature	Expected Outcome on Golgi Staining with BDP TMR Ceramide	Advantages	Disadvantages
Paraformaldehyde (PFA)	4% in PBS	10-15 min	Room Temp.	Good to Excellent: Preserves Golgi morphology and retains fluorescent lipid probe well.[9]	Good preservation of cellular architecture. Compatible with subsequent immunostaining.	Can cause some autofluorescence.
Glutaraldehyde	0.5% - 2.5% in PBS	10-15 min	Room Temp.	Good: Excellent preservation of ultrastructure.[8][10]	Superior preservation of fine cellular details.	Can significantly increase autofluorescence, potentially interfering with the BDP TMR signal.[8]
PFA + Glutaraldehyde	4% PFA + 0.1-0.5% GA	10-15 min	Room Temp.	Excellent: Combines the advantages of both fixatives for optimal structural	Excellent preservation of both cellular and subcellular morphology.	May still introduce more autofluorescence than PFA alone.

preservation. n.[11][12]						
Methanol (cold)	100%	5-10 min	-20°C	Poor: Not recommended.	-	Can extract lipids, leading to a significant loss of BDP TMR ceramide signal and altered Golgi morphology. y.[8]

Experimental Protocols

Reagent Preparation

- BDP TMR Ceramide Stock Solution (1 mM):** To prepare a 1 mM stock solution, dissolve 50 µg of **BDP TMR ceramide** (MW ~680 g/mol) in 73.6 µL of anhydrous DMSO.[13] Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- Defatted Bovine Serum Albumin (BSA) Solution (10 mg/mL):** Prepare a 10 mg/mL solution of defatted BSA in phosphate-buffered saline (PBS), pH 7.4.
- BDP TMR Ceramide/BSA Complex Working Solution (5 µM):** To prepare a 5 µM working solution, mix the **BDP TMR ceramide** stock solution with the defatted BSA solution in a serum-free medium (e.g., PBS or HBSS). For 1 mL of working solution, add 5 µL of 1 mM **BDP TMR ceramide** stock to 1 mL of serum-free medium containing 0.34 mg of defatted BSA.[13] Vortex briefly to mix. This complexation helps in the efficient delivery of the lipid probe to the cells.

Fixed-Cell Staining Protocol

This protocol is optimized for adherent cells grown on coverslips.

1. Cell Culture:

- Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

2. Fixation (Choose one method from the table above):

- Paraformaldehyde (4% PFA):
 - Aspirate the culture medium and gently wash the cells once with PBS.
 - Add freshly prepared 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.
 - Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

3. Staining:

- Add the 5 μ M **BDP TMR ceramide**/BSA complex working solution to the fixed cells.
- Incubate for 30 minutes at 4°C, protected from light.[\[13\]](#)

4. Washing:

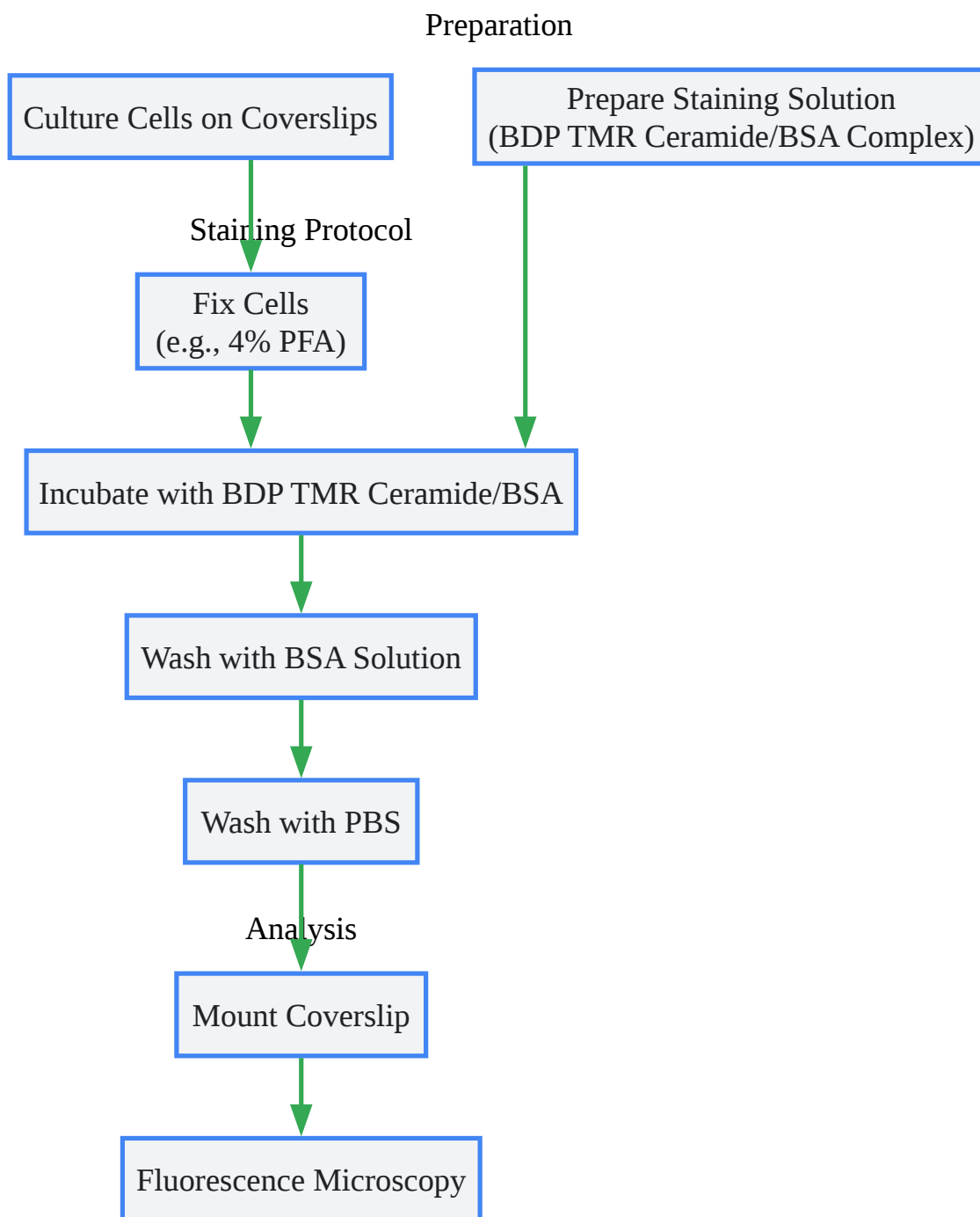
- Aspirate the staining solution.
- To reduce background fluorescence, wash the cells with a solution of 0.34 mg/mL defatted BSA in PBS four times for 30 minutes each at room temperature.[\[13\]](#)
- Rinse the cells twice with PBS.

5. Mounting and Imaging:

- Mount the coverslip onto a microscope slide using an appropriate mounting medium.
- Image the cells using a fluorescence microscope equipped with a TRITC/Cy3 filter set.

Mandatory Visualizations

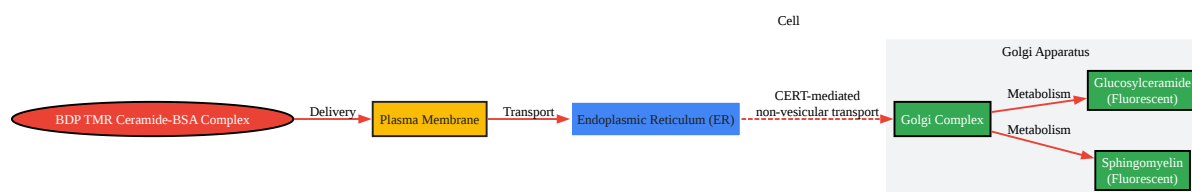
Experimental Workflow for Fixed-Cell Staining



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Caption: Experimental workflow for staining fixed cells with **BDP TMR ceramide**.

Ceramide Trafficking and Metabolism Pathway for Golgi Staining



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